![molecular formula C6H2Cl3N3 B11883683 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)
3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of three chlorine atoms at positions 3, 4, and 6 of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,6-trichloropyridine with hydrazine or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazole ring fused with a pyridine ring and three chlorine substituents at the 3, 4, and 6 positions, significantly affecting its chemical properties and biological activities. It has a molecular formula of C6HCl3N3 and a molecular weight of approximately 218.56 g/mol. This compound is explored in medicinal chemistry due to its biological activity against cancer cells.
Chemical Reactivity
The chemical reactivity of this compound is attributed to the presence of electron-withdrawing chlorine atoms, facilitating nucleophilic substitutions and electrophilic reactions. It can react with nucleophiles, leading to substituted derivatives and participate in cyclization reactions to form complex heterocyclic compounds.
Synthesis
this compound can be synthesized through several methods.
Applications
This compound has potential applications in medicinal chemistry and materials science. Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit biological activities, including antiproliferative effects against cancer cell lines. The chlorine atoms may enhance these biological activities by increasing lipophilicity and altering interaction profiles with biological targets.
Medicinal Chemistry
- Anticancer Research: Derivatives of pyrazolo[4,3-c]pyridine have demonstrated anticancer properties, showing effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives of pyrazolo[4,3-c]pyridine have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis through mechanisms involving poly(ADP-ribose) polymerase-1 cleavage and caspase activation.
- Enzyme Inhibition: This compound can inhibit certain cytochrome P450 enzymes, such as CYP1A2, affecting drug metabolism and is of interest in drug development and toxicology studies.
Related Compounds
Other pyrazolo[3,4-d]pyrimidine derivatives also possess biological activities:
- Phenylpyrazolo[3,4-d]pyrimidine is a scaffold known for antiparasitic and antifungal activities .
- Some compounds have been identified as potent, non-selective dual EGFR/VGFR2 inhibitors, showing effective inhibition of tumor growth, induction of cancer cell apoptosis, inhibition of cell migration, and suppression of cell cycle progression, leading to DNA fragmentation in the MCF-7 model .
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
Uniqueness
3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other pyrazolopyridines that may have different substitution patterns or lack chlorine atoms altogether.
Biological Activity
3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C7H3Cl3N2, with a molecular weight of approximately 218.56 g/mol. The compound features a fused pyrazole and pyridine ring system with three chlorine substituents at the 3, 4, and 6 positions of the pyrazole ring. These chlorine atoms significantly influence the compound's chemical reactivity and biological activity by enhancing lipophilicity and modifying interaction profiles with biological targets .
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis through mechanisms involving poly(ADP-ribose) polymerase-1 (PARP-1) cleavage and caspase activation . The compound's ability to inhibit specific enzymes involved in cancer progression, such as cytochrome P450 enzymes (CYP1A2), further underscores its potential as an anticancer agent .
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested : Km-12 (colon cancer), MCF-7 (breast cancer), HUVEC (human umbilical vein endothelial cells).
- IC50 Values : Km-12 cell line showed an IC50 value of 0.304 μM indicating significant antiproliferative activity.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Interaction studies have demonstrated that it possesses good plasma stability with a half-life greater than 289 minutes . Importantly, it exhibits low inhibitory activity against several cytochrome P450 isoforms, suggesting a reduced risk for drug-drug interactions (DDIs) .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors to form the pyrazolo ring.
- Nucleophilic Substitution Reactions : Exploiting the electron-withdrawing nature of chlorine substituents to introduce additional functional groups.
Comparative Analysis with Related Compounds
The unique structure of this compound distinguishes it from other pyrazolo derivatives. Below is a comparison table highlighting some related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
6-Chloro-1H-pyrazolo[4,3-c]pyridine | Monochlorinated variant | Lower lipophilicity; different biological activity |
2-Hydroxy-3-methylpyrazolo[4,3-c]pyridine | Hydroxy-substituted | Exhibits different solubility and reactivity |
Pyrazolo[3,4-b]pyridine | Related heterocyclic | Different substitution patterns affecting activity |
Properties
Molecular Formula |
C6H2Cl3N3 |
---|---|
Molecular Weight |
222.5 g/mol |
IUPAC Name |
3,4,6-trichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-2-4(5(8)10-3)6(9)12-11-2/h1H,(H,11,12) |
InChI Key |
ZJHKWYCHKYEUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=C(NN=C21)Cl)Cl)Cl |
Origin of Product |
United States |
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